molecular formula C10H10N2O2S B2512460 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid CAS No. 330220-39-8

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B2512460
CAS No.: 330220-39-8
M. Wt: 222.26
InChI Key: PPAQOKSJTBXIOC-UHFFFAOYSA-N
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Description

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound features a pyridine ring substituted with cyano and methyl groups, and a sulfanylacetic acid moiety. It is used in various chemical and biological research applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its cyano group and sulfanyl moiety play crucial roles in these interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is unique due to its specific sulfanylacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research applications and industrial processes .

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-7(2)12-10(8(6)4-11)15-5-9(13)14/h3H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQOKSJTBXIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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